molecular formula C20H22BrNO2 B2568036 (3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone CAS No. 1251706-78-1

(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone

Cat. No. B2568036
CAS RN: 1251706-78-1
M. Wt: 388.305
InChI Key: ONKFBOMRAICSMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and HRMS .


Chemical Reactions Analysis

In the context of chemical reactions, catalytic protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-(4-Benzylpiperazin-1-yl)-4-methylcinnoline has a melting point of 162–164 °C .

Scientific Research Applications

Synthesis and Structural Characterization

The compound of interest, "(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone," shares structural similarities with several synthesized compounds that have been characterized for their thermal, optical, etching, and structural properties. For instance, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, a related compound, was synthesized and analyzed for its structure, revealing a chair conformation for the piperidine ring and demonstrating both inter and intra-molecular hydrogen bonding. Such studies provide insights into the stability and electronic properties of related compounds, which can be crucial for their application in various scientific fields (Karthik et al., 2021).

Crystallography and DFT Studies

Detailed crystallographic and density functional theory (DFT) studies on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone have been conducted to understand their molecular structures and electronic properties. These analyses help in identifying the reactive sites on molecular surfaces and in predicting the behavior of similar compounds in chemical reactions, thereby facilitating their application in synthetic chemistry and material science (Huang et al., 2021).

Biological Activity and Application

Research on structurally related compounds has also explored their potential biological activities. For example, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was prepared and evaluated for antiproliferative activity, demonstrating the potential of similar compounds for therapeutic applications. The molecular structure was characterized using various spectroscopic methods and confirmed by X-ray diffraction studies, which is crucial for understanding the interaction of these compounds with biological targets (Prasad et al., 2018).

properties

IUPAC Name

(4-bromophenyl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c21-19-10-8-18(9-11-19)20(23)22-12-4-7-17(13-22)15-24-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKFBOMRAICSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Br)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone

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